N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2,4-dichlorophenyl)methyl]-2-phenoxyacetamide
Overview
Description
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2,4-dichlorophenyl)methyl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The unique structure of this compound, which includes a quinoline core substituted with chloro and hydroxy groups, makes it a valuable subject for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2,4-dichlorophenyl)methyl]-2-phenoxyacetamide typically involves multiple steps One common method starts with the alkylation of 8-hydroxyquinoline with a suitable halogenated precursor in the presence of a base such as sodium hydroxideThe final step involves the acylation of the intermediate product with phenoxyacetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2,4-dichlorophenyl)methyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline ketones.
Reduction: Formation of quinoline amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2,4-dichlorophenyl)methyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2,4-dichlorophenyl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This inhibition can disrupt essential biological processes in microorganisms or cancer cells, leading to their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-8-hydroxyquinolin-7-yl)(furan-2-yl)methyl]pentanamide
- N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-4-methoxybenzamide
- N-[(8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl]-2-phenyloxyacetamide
Uniqueness
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2,4-dichlorophenyl)methyl]-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both chloro and hydroxy groups on the quinoline ring enhances its ability to form stable complexes with metal ions, making it a potent inhibitor of metalloenzymes. This property distinguishes it from other similar compounds and highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2,4-dichlorophenyl)methyl]-2-phenoxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl3N2O3/c25-14-8-9-17(19(26)11-14)22(29-21(30)13-32-15-5-2-1-3-6-15)18-12-20(27)16-7-4-10-28-23(16)24(18)31/h1-12,22,31H,13H2,(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPBHAIATKWTDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(C2=C(C=C(C=C2)Cl)Cl)C3=CC(=C4C=CC=NC4=C3O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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